molecular formula C17H17F2N3O2 B15062186 tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

Cat. No.: B15062186
M. Wt: 333.33 g/mol
InChI Key: PUORZRGIYDWPCW-UHFFFAOYSA-N
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Description

tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
  • tert-Butyl (6,7-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
  • tert-Butyl (5,6-dichloro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate

Uniqueness

The uniqueness of tert-Butyl (5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate lies in its specific substitution pattern and the presence of fluorine atoms. Fluorine atoms can significantly alter the compound’s biological activity and chemical reactivity, making it distinct from other similar compounds .

Properties

Molecular Formula

C17H17F2N3O2

Molecular Weight

333.33 g/mol

IUPAC Name

tert-butyl N-(5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate

InChI

InChI=1S/C17H17F2N3O2/c1-17(2,3)24-16(23)22(4)11-8-10(18)13(19)12-9-6-5-7-20-15(9)21-14(11)12/h5-8H,1-4H3,(H,20,21)

InChI Key

PUORZRGIYDWPCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C2=C1NC3=C2C=CC=N3)F)F

Origin of Product

United States

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